8-(4-bromophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-bromophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a compound that has attracted attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 8-(4-bromophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. In addition, the compound may act as an inhibitor of enzymes that are involved in the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(4-bromophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one have been studied in various in vitro and in vivo models. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, the compound has been found to have insecticidal properties, which may be useful in agriculture.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-(4-bromophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments include its potential applications in various fields such as medicine, agriculture, and material science. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 8-(4-bromophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. These include further research to fully understand its mechanism of action, the development of new materials using the compound, and the use of the compound as a potential pesticide in agriculture. In addition, the compound may have potential applications in the treatment of other diseases besides cancer. Further research is needed to fully explore the potential applications of this compound.
Conclusion:
In conclusion, 8-(4-bromophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a compound that has potential applications in various fields such as medicine, agriculture, and material science. The compound has been found to inhibit the growth of cancer cells, have insecticidal properties, and have potential applications in the development of new materials. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesemethoden
The synthesis of 8-(4-bromophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves the reaction of 4-bromobenzaldehyde and 4-methylbenzaldehyde with 2,4,5,6,7,11,12-heptazatrien-1,9-diamine in the presence of acetic acid and acetic anhydride. The reaction proceeds through a series of steps to form the final compound.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, the compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. In agriculture, the compound has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, the compound has been studied for its potential use in the development of new materials due to its unique structure.
Eigenschaften
Produktname |
8-(4-bromophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
---|---|
Molekularformel |
C19H14BrN7O |
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
8-(4-bromophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C19H14BrN7O/c1-10-2-4-11(5-3-10)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-6-8-13(20)9-7-12/h2-9,17,25-26H,1H3 |
InChI-Schlüssel |
WBFOYJZENXJIBW-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)Br |
SMILES |
CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.